molecular formula C6H17Br2N3S B13735627 (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide CAS No. 18129-31-2

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide

Cat. No.: B13735627
CAS No.: 18129-31-2
M. Wt: 323.10 g/mol
InChI Key: DRCFNKMWMBPEJV-UHFFFAOYSA-M
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Description

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide is a quaternary ammonium compound characterized by a trimethylammonium group, a thioether linkage, and an amidine functional group. The amidine moiety (NH2–C(=NH)–) confers strong basicity, ensuring a permanent positive charge at physiological pH, while the thioether group enhances reactivity toward thiols. This compound is primarily used in biochemical research for site-specific modifications of cysteine residues in proteins or enzymes, leveraging its charged nature to target extracellular or membrane-accessible regions .

Properties

CAS No.

18129-31-2

Molecular Formula

C6H17Br2N3S

Molecular Weight

323.10 g/mol

IUPAC Name

2-[amino(azaniumylidene)methyl]sulfanylethyl-trimethylazanium;dibromide

InChI

InChI=1S/C6H16N3S.2BrH/c1-9(2,3)4-5-10-6(7)8;;/h4-5H2,1-3H3,(H3,7,8);2*1H/q+1;;/p-1

InChI Key

DRCFNKMWMBPEJV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCSC(=[NH2+])N.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with trimethylamine and thiourea. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Scientific Research Applications

Biochemical Research Applications

  • Reactivity with Thiols : The compound rapidly reacts with thiols to form mixed disulfides, making it a valuable tool for probing the structure and function of proteins containing cysteine residues. This reactivity is essential for studying redox-sensitive proteins and their roles in cellular processes .
  • Neurotransmitter Receptor Studies : It has been employed in research involving neurotransmitter receptors such as the acetylcholine receptor and GABAA receptor channels. These studies help elucidate the mechanisms of neurotransmission and receptor activation, providing insights into neurological disorders .
  • Cell Membrane Studies : The compound's cationic nature allows it to interact with negatively charged components of cell membranes, facilitating studies on membrane dynamics and permeability .

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies suggest that (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell membranes due to its cationic charge .
  • Drug Delivery Systems : The compound can be utilized in drug formulation as a stabilizing agent or to enhance the solubility of poorly soluble drugs. Its ability to form complexes with various drugs can improve bioavailability and therapeutic efficacy .

Material Science Applications

  • Surface Modification : In material science, this compound can be used for surface modification of materials to enhance their biocompatibility and functionality. For instance, it can be applied to modify the surfaces of implants or medical devices to reduce bacterial adhesion and improve integration with biological tissues .
  • Polymer Chemistry : It has potential applications in polymer synthesis, particularly in creating cationic polymers that can be used in various applications such as coatings, adhesives, and drug delivery systems .

Case Studies

  • A study demonstrated the effectiveness of this compound in modifying the surface properties of poly(lactic-co-glycolic acid) (PLGA) films, resulting in enhanced cell adhesion and proliferation .
  • Another investigation focused on its role as an antimicrobial agent against Staphylococcus aureus, showing significant inhibition of bacterial growth at low concentrations, suggesting its potential use in wound dressings or coatings for medical devices .

Mechanism of Action

The mechanism of action of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity. The amidinothio group can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below compares the target compound with key analogues, emphasizing structural and functional differences:

Compound Name Molecular Formula Molecular Weight Functional Groups Reactivity/Specificity Applications
(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide Not explicitly provided in evidence (estimated: C₆H₁₆Br₂N₃S) ~354 (estimated) Amidinothio, trimethylammonium, bromide Targets thiols; amidine enhances charge and solubility; membrane-impermeant due to charge Enzyme inhibition, cysteine modification in extracellular domains
MTSET ([2-(Trimethylammonium)ethyl]methanethiosulfonate bromide) C₆H₁₆BrNO₂S₂ 278.23 Methanethiosulfonate, trimethylammonium Thiol-specific; membrane-impermeant; forms disulfide bonds with cysteine Protein topology mapping, ion channel studies
MTSEA (2-Aminoethyl methanethiosulfonate hydrobromide) C₃H₁₂BrN₂O₂S 215.11 Methanethiosulfonate, amino Smaller size; membrane-permeant; accesses deeper protein regions Ion channel pore accessibility studies
(2-Bromoethyl)trimethylammonium bromide C₅H₁₃Br₂N 275.98 Bromoethyl, trimethylammonium Alkylating agent; reacts with nucleophiles (e.g., thiols, amines) Organic synthesis, quaternary ammonium salt preparation
[2-(Diphenylamino)ethyl]trimethylammonium bromide C₁₇H₂₃BrN₂ 335.29 Diphenylamino, trimethylammonium Electrophilic aromatic substitution; stabilizes positive charge via resonance Intermediate in dye synthesis, electrochemical studies

Key Research Findings

  • Charge and Membrane Permeability :

    • The target compound and MTSET are both permanently charged, making them membrane-impermeant. This limits their reactivity to extracellular or periplasmic cysteine residues .
    • MTSEA, with a smaller size and primary amine, penetrates membranes more effectively, enabling modification of intracellular or buried cysteine residues .
  • pH-Dependent Accessibility :

    • The amidine group in the target compound remains protonated across a wide pH range, ensuring consistent charge and reactivity. In contrast, MTSET’s accessibility to cysteine residues in ion channels (e.g., SK channels) is influenced by conformational changes at different pH levels .
  • Steric Effects: The amidinothio group in the target compound introduces steric bulk compared to MTSET’s methanethiosulfonate. This may reduce its ability to access tightly packed cysteine residues in protein cavities .
  • Biological Interactions: Amidines are known to inhibit serine proteases (e.g., trypsin) via electrostatic interactions with active-site carboxylates. The target compound’s amidine group may confer similar inhibitory properties, expanding its utility beyond cysteine modification .

Biological Activity

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in biological research.

  • Chemical Formula : C5H13BrN2S
  • Molecular Weight : 221.14 g/mol
  • CAS Number : 2758-06-7

This compound exhibits its biological activity primarily through interactions with various cellular components. Its quaternary ammonium structure allows it to interact with cell membranes, influencing membrane fluidity and permeability.

Key Mechanisms:

  • Ion Channel Modulation : The compound is known to affect ion channels such as acetylcholine receptors and GABA_A receptors, which are crucial for neurotransmission and muscle contraction.
  • Antimicrobial Activity : Exhibits bactericidal properties against a range of pathogens, potentially through disruption of bacterial cell membranes.
  • Cytotoxic Effects : In certain concentrations, it has shown cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes various biological activities associated with this compound:

Biological ActivityDescriptionReferences
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Cytotoxicity Induces apoptosis in cancer cell lines at specific concentrations.
Neurotransmitter Modulation Alters the function of neurotransmitter receptors, impacting synaptic transmission.
Membrane Disruption Disrupts lipid bilayers in microbial cells leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, demonstrating its potential as a disinfectant agent in clinical settings.
  • Cytotoxicity Assessment
    • In vitro experiments on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent response, suggesting therapeutic potential in oncology.
  • Neurotransmitter Interaction
    • Research investigating the interaction of this compound with acetylcholine receptors showed modulation of receptor activity, which could lead to implications in neuropharmacology and the treatment of neurodegenerative diseases.

Safety and Toxicology

While this compound shows promising biological activities, safety assessments indicate that it possesses acute toxicity risks. It is classified as hazardous by various safety standards due to its corrosive nature and potential for causing severe skin burns and eye damage upon contact.

Toxicological Profile:

  • LD50 Oral : 190 mg/kg (rat)
  • Skin Corrosion/Irritation : Category 1
  • Serious Eye Damage/Eye Irritation : Category 1

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